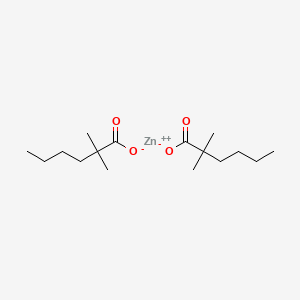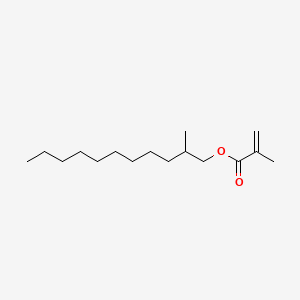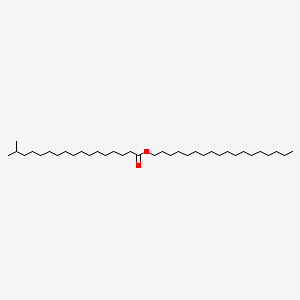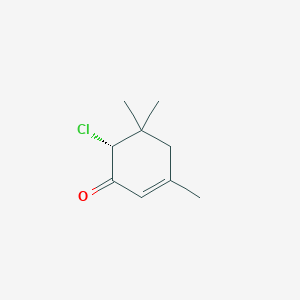
2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- is an organic compound that belongs to the family of cyclohexenones. This compound is characterized by the presence of a cyclohexene ring with a ketone functional group and chlorine substituents at the 2 or 4 positions, along with three methyl groups at the 3 and 5 positions. It is a versatile intermediate used in various chemical reactions and has applications in multiple fields including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- can be achieved through several methods. One common approach involves the chlorination of 2-Cyclohexen-1-one, followed by the introduction of methyl groups through alkylation reactions. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and alkylating agents like methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of cyclohexene, followed by chlorination and methylation steps. Catalysts such as vanadium or molybdenum oxides are used to facilitate the oxidation process, while chlorination and methylation are carried out using appropriate reagents under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives depending on the reagents and conditions used.
科学的研究の応用
2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without chlorine and additional methyl groups.
4,4-Dimethyl-2-cyclohexen-1-one: Similar structure with two methyl groups at the 4 position.
2,4,4-Trimethyl-2-cyclohexenone: Another analog with three methyl groups but different substitution pattern.
Uniqueness
2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine and multiple methyl groups enhances its electrophilic nature and potential for diverse chemical transformations.
特性
CAS番号 |
72175-27-0 |
|---|---|
分子式 |
C9H13ClO |
分子量 |
172.65 g/mol |
IUPAC名 |
(6R)-6-chloro-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H13ClO/c1-6-4-7(11)8(10)9(2,3)5-6/h4,8H,5H2,1-3H3/t8-/m0/s1 |
InChIキー |
LZSCSLQORLJIIM-QMMMGPOBSA-N |
異性体SMILES |
CC1=CC(=O)[C@@H](C(C1)(C)C)Cl |
正規SMILES |
CC1=CC(=O)C(C(C1)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


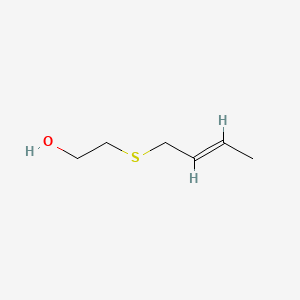
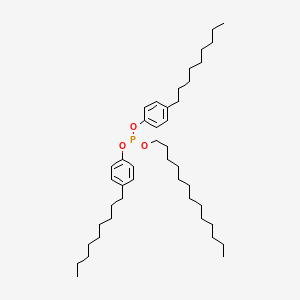

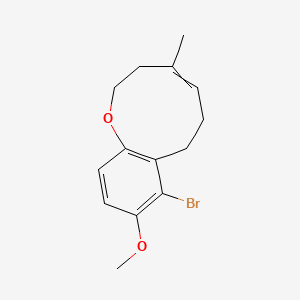
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
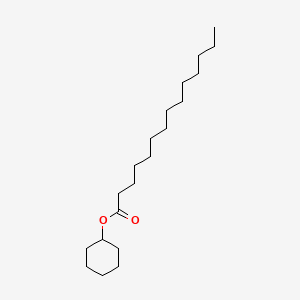
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
